2-Methoxy-1-naphthoic acid

Catalog No.
S1895543
CAS No.
947-62-6
M.F
C12H10O3
M. Wt
202.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-1-naphthoic acid

CAS Number

947-62-6

Product Name

2-Methoxy-1-naphthoic acid

IUPAC Name

2-methoxynaphthalene-1-carboxylic acid

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

InChI

InChI=1S/C12H10O3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7H,1H3,(H,13,14)

InChI Key

OSTYZAHQVPMQHI-UHFFFAOYSA-N

SMILES

COC1=C(C2=CC=CC=C2C=C1)C(=O)O

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C(=O)O

The exact mass of the compound 2-Methoxy-1-naphthoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methoxy-1-naphthoic acid is a substituted naphthalene carboxylic acid, a class of compounds widely used as building blocks in organic synthesis. Its primary value lies in its function as a precisely structured intermediate for creating more complex molecules, particularly in the pharmaceutical and fine chemical industries. The specific arrangement of the methoxy and carboxylic acid groups on the naphthalene core imparts distinct reactivity and physical properties compared to other isomers or the unsubstituted parent acid. [REFS-1, REFS-2]

Substituting 2-Methoxy-1-naphthoic acid with its parent compound, 1-naphthoic acid, or other positional isomers is not viable for controlled synthetic outcomes. The electronic and steric effects of the methoxy group at the 2-position are critical for directing downstream reactions, including cyclizations and reductions. [1]. For instance, the methoxy group's electron-donating nature and its specific location adjacent to the carboxyl group govern the regioselectivity of electrophilic substitution and C-H activation pathways, a factor absent in unsubstituted analogs. [2]. Attempting substitution can lead to different product profiles, lower yields, or complete reaction failure, making this compound a requirement for specific, established synthetic routes.

Essential Precursor in the Commercial Manufacturing of Nafcillin

2-Methoxy-1-naphthoic acid is documented as a crucial intermediate in the Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and commercial manufacturing of Nafcillin, a narrow-spectrum beta-lactam antibiotic. [1]. This establishes its role within a regulated pharmaceutical supply chain where precursor identity is non-negotiable.

Evidence DimensionSuitability as a Regulated Pharmaceutical Precursor
Target Compound DataDocumented role in the commercial manufacturing of Nafcillin API.
Comparator Or BaselineGeneric naphthoic acids or other isomers.
Quantified DifferenceNon-interchangeable; required for the established and regulated synthesis route.
ConditionsCommercial/ANDA/NDA manufacturing of Nafcillin.

For buyers in the pharmaceutical supply chain, process integrity and regulatory compliance are paramount; this specific precursor is required to produce the target API.

Required for Efficient peri C-H Bond Functionalization to Fused Lactones

The specific 1-carboxy, 2-methoxy substitution pattern is required for efficient Rhodium(III)-catalyzed dehydrogenative cyclization via peri C-H bond cleavage, producing a fused lactone in 87% yield. [1]. Alternative isomers, such as those with the carboxyl group at the 2-position, would undergo different C-H activation pathways, leading to entirely different products or failing to cyclize at the peri position.

Evidence DimensionYield in Rh(III)-Catalyzed Dehydrogenative Lactonization
Target Compound Data87% Yield
Comparator Or BaselineAlternative isomers (e.g., 2-naphthoic acid)
Quantified DifferenceEnables specific peri-cyclization not accessible with other common isomers.
Conditions[Cp*RhCl2]2 catalysis, AgOAc oxidant, PivOH additive in DCE at 100 °C.

This specific isomeric arrangement is essential for accessing valuable fused-ring structures through modern, atom-economical C-H activation pathways, making it a critical choice for process development.

Higher Melting Point for Improved Thermal Processing and Handling

2-Methoxy-1-naphthoic acid exhibits a sharp and higher melting point compared to its unsubstituted parent compound, 1-naphthoic acid. This provides a tangible advantage in thermal processing and purification steps. [REFS-1, REFS-2]

Evidence DimensionMelting Point (°C)
Target Compound Data177 - 180 °C
Comparator Or Baseline1-Naphthoic Acid: 160 - 162 °C
Quantified DifferenceApproximately 15-20 °C higher than the parent compound.
ConditionsStandard atmospheric pressure.

The higher melting point provides a wider operating window in high-temperature synthesis, reduces the risk of unintended melting during handling, and can be advantageous for achieving high purity via recrystallization.

Regulated Synthesis of Pharmaceutical APIs

Where the compound serves as a named, non-substitutable starting material or intermediate in the established and regulated synthesis of active pharmaceutical ingredients, such as Nafcillin. [1]

Advanced Synthesis via Regioselective C-H Activation

In process development and manufacturing where modern, atom-economical methods are used to build complex polycyclic structures. The specific 1-carboxy-2-methoxy pattern is required to direct peri C-H functionalization. [2]

Development of Chiral Ligands and Auxiliaries

As a precursor for chiral molecules, such as (methoxynaphthyl)oxazolines, which are used to control stereochemistry in asymmetric synthesis.

High-Temperature Process Chemistry

In synthetic routes that require high thermal stability and a solid starting material with a well-defined melting point above 175 °C, allowing for more robust process control compared to lower-melting analogs.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

947-62-6

Wikipedia

2-Methoxy-1-naphthoic acid

Dates

Last modified: 08-16-2023

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